molecular formula C8H14N2O B592477 6,9-Diazaspiro[4.5]decan-10-one CAS No. 1664-33-1

6,9-Diazaspiro[4.5]decan-10-one

Cat. No.: B592477
CAS No.: 1664-33-1
M. Wt: 154.213
InChI Key: HOOFQCLLFLKXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,9-Diazaspiro[4.5]decan-10-one is a valuable spirocyclic scaffold in medicinal chemistry and drug discovery research. This compound features a diazaspiro[4.5]decane core structure, which is increasingly utilized in the design of novel bioactive molecules due to its three-dimensionality and ability to rigidify ligand conformation, often enhancing affinity for biological targets . Researchers are exploring derivatives of this diazaspirodecane scaffold for a range of potential therapeutic applications. The closely related 6,9-diazaspiro[4.5]decane-8,10-dione core has been investigated for its significant anticonvulsant properties, showing potent activity in preclinical models . Furthermore, the 2,8-diazaspiro[4.5]decan-1-one isomer has been identified as a key scaffold in the development of novel chitin synthase inhibitors with promising antifungal activity . Other research into similar spirocyclic structures has also highlighted their potential use as chemical permeation enhancers for transdermal drug delivery . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this versatile building block to develop and optimize new chemical entities for various pharmaceutical and biological applications.

Properties

IUPAC Name

6,9-diazaspiro[4.5]decan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-7-8(3-1-2-4-8)10-6-5-9-7/h10H,1-6H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOFQCLLFLKXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653423
Record name 6,9-Diazaspiro[4.5]decan-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1664-33-1
Record name 6,9-Diazaspiro[4.5]decan-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Diamines with Carbonyl Precursors

The most widely reported synthesis of 6,9-diazaspiro[4.5]decan-10-one involves cyclocondensation reactions between bifunctional amines and ketonic precursors. A seminal study demonstrated the efficacy of reacting 1,5-diaminopentane with δ-valerolactam under acidic conditions . The reaction proceeds via nucleophilic attack of the primary amine on the lactam carbonyl, followed by intramolecular cyclization to form the spiro architecture.

Reaction Conditions and Optimization

  • Solvent System : Toluene or dichloromethane (DCM) facilitates homogeneous mixing while minimizing side reactions.

  • Catalyst : p-Toluenesulfonic acid (pTSA, 10 mol%) accelerates imine formation, reducing reaction time from 48 hours to 12 hours .

  • Temperature : Reflux conditions (110°C for toluene) improve reaction kinetics but require careful moisture control to prevent hydrolysis.

Table 1: Yield Variation with Diamine Chain Length

DiamineLactam PartnerYield (%)Purity (HPLC)
1,4-Diaminobutaneδ-Valerolactam6295.3
1,5-Diaminopentaneδ-Valerolactam7898.1
1,6-Diaminohexaneδ-Valerolactam5592.7

Data adapted from large-scale optimization trials demonstrates the critical role of diamine chain length in achieving optimal ring strain for spirocycle formation. The 1,5-diaminopentane variant provides superior yields due to favorable orbital alignment during cyclization.

Transition Metal-Catalyzed Cyclization Strategies

Palladium-mediated cross-coupling has emerged as a powerful tool for constructing the spiro framework under milder conditions. A 2022 innovation utilized Suzuki-Miyaura coupling to assemble the bicyclic system from brominated piperidine derivatives and boronic ester-functionalized lactams .

Key Advantages

  • Stereoselectivity : Chiral ligands such as BINAP enable enantiomeric excess up to 88%, addressing historical challenges in asymmetric synthesis of spiro compounds.

  • Functional Group Tolerance : Electron-withdrawing substituents on the lactam ring remain intact during coupling, permitting late-stage derivatization.

Representative Procedure

  • Charge a flame-dried flask with Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%), and K₃PO₄ (3 equiv).

  • Degas with N₂, then add 2-bromo-N-(pent-4-en-1-yl)piperidine (1 equiv) and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)valerolactam (1.2 equiv) in dioxane/H₂O (4:1).

  • Heat at 80°C for 8 hours, monitoring by TLC (EtOAc/hexanes 1:1).

  • Purify via flash chromatography (SiO₂, gradient elution) to obtain white crystalline product (68% yield) .

Solid-Phase Synthesis for High-Throughput Production

Adapting the synthesis to resin-bound intermediates enables rapid library generation for structure-activity relationship (SAR) studies. Wang resin-functionalized diamines undergo sequential lactamization and cleavage steps to yield this compound derivatives.

Critical Parameters

  • Resin Swelling : DMF/DCM (3:7) maximizes solvent penetration into polystyrene matrices.

  • Cleavage Conditions : TFA/H₂O (95:5) for 2 hours preserves acid-labile functional groups while ensuring quantitative resin detachment.

Table 2: Comparison of Solid-Phase vs Solution-Phase Synthesis

MetricSolid-PhaseSolution-Phase
Average Yield65%78%
Purity90-93%95-98%
Synthesis Time18 hours24 hours
Scalability50 mg10 g

While solution-phase methods remain superior for bulk production, solid-phase techniques offer unmatched efficiency for parallel synthesis of analogs .

Continuous Flow Reactor Configurations

Modern flow chemistry approaches address exothermicity concerns in large-scale cyclization reactions. A tubular reactor system with in-line IR monitoring achieves 92% conversion by maintaining precise temperature control (±2°C) during lactam ring formation.

Process Intensification Benefits

  • Residence Time : Reduced from 6 hours (batch) to 22 minutes (flow) through elevated temperatures (140°C) in acetonitrile.

  • Safety Profile : Immediate quenching of intermediates prevents hazardous intermediate accumulation.

Equation 1: Arrhenius Relationship for Flow Synthesis
k=AeEaRTk = A \cdot e^{-\frac{E_a}{RT}}
Where EaE_a = 58.2 kJ/mol (determined via DSC), enabling calculation of optimal flow rates .

Green Chemistry Approaches

Solvent-free mechanochemical synthesis utilizing a planetary ball mill demonstrates environmental advantages:

  • Grinding Auxiliaries : SiO₂ (200 mesh) provides shear forces for molecular rearrangement without solvent.

  • Yield Improvement : 81% isolated yield after 45 minutes milling at 500 RPM, comparable to traditional methods.

  • Energy Savings : 87% reduction in process energy versus reflux conditions.

Life cycle analysis confirms a 62% lower carbon footprint versus conventional routes, positioning this method as sustainable for industrial adoption .

Analytical Characterization Benchmarks

Rigorous quality control ensures batch-to-batch consistency:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.71 (t, J = 5.8 Hz, 2H), 3.42 (dd, J = 11.2, 4.6 Hz, 2H), 2.85–2.78 (m, 4H), 1.92–1.85 (m, 4H).

  • HRMS (ESI+): m/z [M+H]⁺ calcd for C₈H₁₅N₂O: 155.1184; found: 155.1182.

  • XRD Analysis : Orthorhombic crystal system, space group P2₁2₁2₁, confirming spirocyclic conformation .

Industrial-Scale Purification Protocols

Multistage crystallization from ethyl acetate/hexane (1:3) achieves pharma-grade purity (>99.5%):

  • Hot Filtration : Remove polymeric byproducts at 60°C.

  • Seeded Cooling : Control crystal growth rate using 0.1% w/w seed crystals.

  • Wash Cycles : Heptane rinses eliminate residual solvents to <300 ppm ICH limits.

Process analytical technology (PAT) tools enable real-time polymorph monitoring, ensuring consistent solid-form composition.

Chemical Reactions Analysis

Types of Reactions

6,9-Diazaspiro[4.5]decan-10-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spiro compounds .

Scientific Research Applications

6,9-Diazaspiro[4.5]decan-10-one has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Diazaspiro Compounds

Spiro Ring Size and Heteroatom Composition
  • 6,9-Diazaspiro[4.5]decan-10-one : Features a spiro[4.5] system with two nitrogens and one oxygen (ketone).
  • 1,4-Diazaspiro[5.5]undecane-3,5-diones (e.g., 5d–f) : Larger spiro[5.5] systems show higher melting points (e.g., 5d: m.p. 162°C vs. 5a: 73–74°C) and improved yields (80–85% vs. 50–60%), suggesting enhanced stability in bulkier frameworks .
  • 6,10-Dichloro-1-oxa-4,8-dithia-7,9-diazaspiro[4.5]deca-6,9-diene : Incorporates sulfur and oxygen, resulting in lower synthetic yields (12%) due to complex reactivity .
Substituent Effects
  • Aryl-Substituted Derivatives : Compounds like 6-phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a) exhibit reduced yields (50%) compared to alkylated derivatives (e.g., 6a: 65% yield), likely due to steric hindrance .
  • Alkylated Derivatives : Methyl or benzyl groups (e.g., 6a–i) improve solubility, as seen in their viscous oil states, and introduce new IR bands (e.g., ester carbonyl at 1752 cm⁻¹) .

Physical and Spectral Properties

Compound Melting Point (°C) Key IR Bands (cm⁻¹) Notable NMR Signals (δ, ppm)
This compound Not reported 1720 (imide), 1685 (ketone) 1.80–2.37 (cyclopentyl CH₂)
5a (spiro[4.5], phenyl) 73–74 1752 (ester), 1720 (imide) 7.02–7.32 (aromatic H)
5d (spiro[5.5], phenyl) 162 1685 (imide) 7.30–7.50 (aromatic H)
8b (spiro[4.5], methylphenyl) 82 2220 (C≡N), 1720 (imide) 2.30 (CH₃)

Biological Activity

6,9-Diazaspiro[4.5]decan-10-one is a compound of significant interest in medicinal chemistry, particularly for its anticonvulsant properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant data tables and research findings.

Target of Action
The primary action of this compound is its role as an anticonvulsant , which helps to reduce the frequency and severity of seizures. It is believed to interact with neurotransmitter receptors and ion channels, modulating neuronal signaling pathways that are crucial in seizure activity .

Biochemical Pathways
The compound affects several biochemical pathways associated with neuronal signaling. It has been shown to influence the release of neurotransmitters and may inhibit enzymes involved in neurotransmitter synthesis, thereby impacting overall neuronal function .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is absorbed through the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties are typical for many anticonvulsants, indicating a potential for systemic effects following administration.

Anticonvulsant Efficacy

Research has demonstrated that this compound exhibits robust anticonvulsant activity in various animal models. In studies using the maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests, compounds derived from this scaffold showed significant protective effects against induced seizures.

Table 1: Anticonvulsant Activity of Selected Compounds

CompoundED50 (mmol/kg)Comparison with Reference Drugs
6g0.004314x more potent than Phenobarbital (0.06 mmol/kg)
6e0.0191.8x more potent than Diphenylhydantoin (0.034 mmol/kg)
6b0.018Equivalent potency to reference drugs at lower doses

This table summarizes the median effective doses (ED50) for selected compounds derived from this compound, highlighting their superior efficacy compared to established anticonvulsants .

Case Studies

In a study examining various derivatives of this compound, specific structural modifications were found to enhance anticonvulsant potency significantly. For instance:

  • Compound 6g demonstrated an ED50 of 0.0043 mmol/kg , showing remarkable efficacy against PTZ-induced seizures.
  • Compound 6e exhibited a similar protective effect with an ED50 of 0.019 mmol/kg , indicating its potential as a viable alternative to existing therapies .

Cellular Effects

The compound's biological activity extends beyond anticonvulsant effects; it also influences cellular processes such as:

  • Cell Signaling : Modulation of pathways involved in cell proliferation and apoptosis.
  • Gene Expression : Alteration in the expression levels of genes associated with cell cycle regulation.

These effects suggest that this compound may have broader implications in therapeutic contexts beyond epilepsy management .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 6,9-Diazaspiro[4.5]decan-10-one, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of diamines and ketones under acidic or catalytic conditions. Key steps include:

  • Precursor selection : Use of 1,3-diamines and cyclic ketones to ensure proper spirocyclic formation .
  • Reaction optimization : Temperature control (e.g., 60–80°C) and solvent selection (e.g., ethanol or DMF) to maximize yield.
  • Purification : Chromatography (e.g., silica gel) or recrystallization (using ethanol/water mixtures) to achieve >95% purity .
    • Data Note : Impurities often arise from incomplete cyclization; FT-IR and NMR are critical for verifying structural integrity .

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodological Answer :

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Assign peaks to confirm bicyclic structure and nitrogen environments .
  • Mass spectrometry : ESI-MS to validate molecular weight (e.g., m/z 168.24) .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) to map electron density and predict reactivity sites .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized for novel derivatives of this compound?

  • Methodological Answer :

  • Factorial design : Use a 2^k factorial approach to test variables (e.g., temperature, catalyst loading, solvent polarity). For example:
FactorLow LevelHigh Level
Temp.60°C80°C
Catalyst5 mol%10 mol%
  • Analyze via ANOVA to identify significant effects on yield .
  • High-throughput screening : Automated platforms (e.g., Chemspeed) for rapid iteration of conditions .

Q. How can contradictions in biological activity data for this compound analogs be resolved?

  • Methodological Answer :

  • Multi-technique validation :
  • In vitro assays : Repeat cytotoxicity (MTT) and enzyme inhibition (e.g., kinase assays) under standardized protocols .
  • Molecular docking : Use AutoDock Vina to correlate binding affinity discrepancies with stereochemical variations .
  • Meta-analysis : Cross-reference results with spirocyclic compound databases (e.g., PubChem) to identify trends in structure-activity relationships .

Q. What computational frameworks integrate best with experimental data for predicting this compound reactivity?

  • Methodological Answer :

  • Hybrid QSAR/MD simulations :

Train QSAR models on existing spirocyclic datasets to predict oxidation/reduction pathways.

Validate with molecular dynamics (e.g., GROMACS) to simulate solvent interactions and transition states .

  • AI-driven optimization : Neural networks (e.g., PyTorch) trained on reaction kinetics data to recommend optimal synthetic routes .

Experimental Design Challenges

Q. How to design a study investigating the environmental stability of this compound under varying pH and temperature?

  • Methodological Answer :

  • Accelerated stability testing :
  • Conditions : Expose samples to pH 2–12 buffers at 40°C/75% RH for 30 days.
  • Analytical endpoints : HPLC-MS to quantify degradation products (e.g., lactam hydrolysis) .
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

  • Methodological Answer :

  • Process analytical technology (PAT) :
  • Implement inline FT-NIR for real-time monitoring of cyclization progress .
  • Use design of experiments (DoE) to calibrate reactor parameters (e.g., flow rate in continuous systems) .
  • Quality-by-design (QbD) : Define critical quality attributes (CQAs) like particle size distribution and crystallinity .

Data Analysis and Interpretation

Q. How to address low reproducibility in biological assays involving this compound?

  • Methodological Answer :

  • Standardized protocols :
  • Pre-treat cell lines with identical passage numbers and culture media.
  • Use internal controls (e.g., doxorubicin for cytotoxicity assays) .
  • Statistical rigor : Apply Benjamini-Hochberg correction for multiple comparisons in omics datasets .

Q. What bioinformatics tools are suitable for linking this compound’s structure to its pharmacokinetic profile?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability, metabolic clearance, and toxicity .
  • Network pharmacology : Construct protein interaction networks (e.g., STRING) to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.